molecular formula C5H8O2 B1581382 Ethenoxymethoxyethene CAS No. 9003-33-2

Ethenoxymethoxyethene

Cat. No.: B1581382
CAS No.: 9003-33-2
M. Wt: 100.12 g/mol
InChI Key: DFFZYNIDEOOVAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer involves the reaction of polyvinyl alcohol with formaldehyde in the presence of an acid catalyst. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer follows a similar process but on a larger scale. The polyvinyl alcohol solution is extruded through a spinneret into a coagulation bath containing a saturated sodium sulfate solution. The fibers are then stretched and heat-treated to enhance their strength and thermal stability before undergoing the formaldehyde reaction .

Chemical Reactions Analysis

Types of Reactions

Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylated and hydroxylated derivatives.

    Reduction: Formation of polyvinyl alcohol derivatives.

    Substitution: Formation of halogenated polymers.

Scientific Research Applications

Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer can be compared with other similar compounds such as:

List of Similar Compounds

Properties

IUPAC Name

ethenoxymethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-6-5-7-4-2/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFZYNIDEOOVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-33-2
Record name Ethene, 1,1′-[methylenebis(oxy)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864148
Record name [(Ethenyloxy)methoxy]ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-38-6, 9003-33-2
Record name Ethene, 1,1′-[methylenebis(oxy)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1'-[methylenebis(oxy)]bis-, homopolymer
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethene, 1,1'-[methylenebis(oxy)]bis
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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